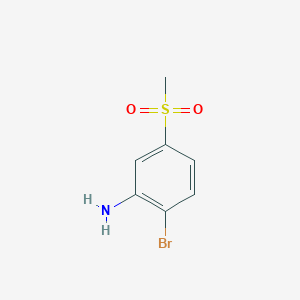

2-Bromo-5-(methylsulphonyl)aniline

Description

Contextualization within Halogenated Anilines and Aryl Sulfones

2-Bromo-5-(methylsulphonyl)aniline belongs to two significant classes of organic compounds: halogenated anilines and aryl sulfones. Halogenated aromatic rings are fundamental structures in organic chemistry, serving as crucial synthetic building blocks for cross-coupling reactions, Grignard reactions, and lithium-halogen exchanges. nih.gov The presence of a halogen, in this case, bromine, on the aniline (B41778) ring significantly modifies its chemical reactivity.

Aryl sulfones are characterized by a sulfonyl group (–SO₂–) attached to two carbon atoms, at least one of which is part of an aryl group. nih.gov This functional group is known for its strong electron-withdrawing nature and its ability to act as a good leaving group in the form of a sulfinate anion. thieme-connect.com Molecules containing the sulfone group have wide-ranging applications in pharmaceuticals, agrochemicals, and polymers. nih.govthieme-connect.com

The combination of the bromo, amino, and methylsulfonyl groups on a single benzene (B151609) ring in this compound creates a molecule with distinct electronic properties and multiple reactive sites. The methylsulfonyl and bromo groups are electron-withdrawing, which influences the reactivity of the aniline ring, while the amine group provides a nucleophilic center for further functionalization. This unique arrangement makes it a valuable substrate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 942474-24-0 | epa.govsigmaaldrich.com |

| Molecular Formula | C₇H₈BrNO₂S | sigmaaldrich.com |

| IUPAC Name | 2-bromo-5-(methylsulfonyl)aniline | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | VWPWDTCETLARFC-UHFFFAOYSA-N | sigmaaldrich.com |

Historical Trajectory and Evolution of Synthetic Methodologies for Analogous Compounds

The synthesis of a multifunctional compound like this compound relies on established and evolving methodologies for creating its core structures: halogenated anilines and aryl sulfones.

Synthesis of Halogenated Anilines: Classical methods for halogenating anilines often involve electrophilic aromatic substitution. However, the high reactivity of the aniline ring can lead to poor regioselectivity and over-halogenation. nih.gov To overcome these challenges, modern synthetic strategies have been developed. One notable advancement is the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. This modification allows for highly selective para-bromination or ortho-chlorination upon treatment with thionyl halides at low temperatures, providing practical access to specific isomers of electron-rich aryl halides. nih.govnih.govacs.org Other methods for synthesizing primary aromatic amines involve the amination of aryl halides or arylboronic acids using copper catalysts or metal-free conditions. organic-chemistry.org

Synthesis of Aryl Sulfones: The synthesis of aryl sulfones has a rich history with several well-established methods that continue to be refined. thieme-connect.com The four most common traditional approaches are:

Oxidation of Sulfides: This is perhaps the most frequently used method, involving the oxidation of the corresponding sulfides or sulfoxides. thieme-connect.comthieme-connect.com

Aromatic Sulfonylation: This Friedel-Crafts-type reaction involves the sulfonylation of arenes with sulfonyl halides or sulfonic acids, typically in the presence of a Lewis or Brønsted acid catalyst. nih.govthieme-connect.com

Alkylation/Arylation of Sulfinates: The reaction of sulfinic acid salts with electrophiles is another versatile route to sulfones. thieme-connect.comthieme-connect.com

Addition Reactions: The addition of sulfonyl radicals to alkenes and alkynes also yields sulfones. thieme-connect.comthieme-connect.com

Recent decades have seen the emergence of more sophisticated and efficient methods. Metal-catalyzed cross-coupling reactions and direct C–H functionalization have become powerful tools for constructing the C–S bond in sulfones. thieme-connect.comorganic-chemistry.org For instance, palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides provides a mild and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org

Table 2: Overview of Synthetic Methods for Key Structural Motifs

| Structural Motif | Synthetic Method | Description | Key Features | Reference(s) |

|---|---|---|---|---|

| Halogenated Aniline | Electrophilic Halogenation | Direct reaction of anilines with halogenating agents. | Prone to issues with regioselectivity and multiple halogenations. | nih.gov |

| Halogenation of N-Oxides | Selective halogenation via temporary oxidation of the amine. | Offers high regioselectivity for ortho or para positions. | nih.govnih.gov | |

| Aryl Sulfone | Sulfide (B99878) Oxidation | Oxidation of a pre-existing sulfide to a sulfone. | A very common and often straightforward method. | thieme-connect.comthieme-connect.comresearchgate.net |

| Aromatic Sulfonylation | Friedel-Crafts reaction between an arene and a sulfonylating agent. | A classic method for forming aryl sulfones directly from arenes. | nih.govthieme-connect.com | |

| Sulfinate Alkylation/Arylation | Nucleophilic substitution using a sulfinate salt. | Versatile for creating a wide range of sulfone structures. | thieme-connect.comthieme-connect.com | |

| Metal-Catalyzed Coupling | Cross-coupling of aryl halides or boronic acids with sulfur-containing reagents. | Provides access to complex sulfones under mild conditions. | organic-chemistry.org |

Strategic Positioning as a Key Intermediate in Organic Synthesis

The trifunctional nature of this compound makes it a highly valuable intermediate in multi-step organic synthesis. The differential reactivity of its functional groups—the nucleophilic amine, the electrophilic carbon bearing the bromine atom (amenable to cross-coupling), and the stable, electron-withdrawing sulfonyl group—allows for sequential and selective chemical modifications.

This strategic positioning is particularly evident in the field of medicinal chemistry. For example, anilines with similar substitution patterns, such as a 2-methoxy-5-ethyl sulfone aniline, have been crucial in the development of potent kinase inhibitors. estranky.sk In the synthesis of 2-anilino-5-aryloxazoles, a class of VEGFR2 kinase inhibitors, the substituted aniline moiety was found to be critical for binding to the target enzyme. estranky.sk The methoxy (B1213986) group was designed to fit into a small hydrophobic pocket, while the sulfone's oxygen atom could accept a hydrogen bond, enhancing the inhibitor's potency. estranky.sk

Similarly, this compound can serve as a precursor to a wide array of complex molecules. The bromine atom can be replaced via palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, or Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. The aniline nitrogen can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. This versatility allows chemists to use this compound as a foundational scaffold to build diverse molecular architectures for applications in drug discovery and materials science. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPWDTCETLARFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650193 | |

| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-24-0 | |

| Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromo 5 Methylsulphonyl Aniline

Advanced Strategies for Aromatic Bromination and Sulfonylation

The construction of the 2-bromo-5-(methylsulfonyl)aniline scaffold hinges on the effective and selective introduction of the bromo and methylsulfonyl functionalities onto an aniline (B41778) core. The electronic properties and directing effects of the amino, bromo, and methylsulfonyl groups necessitate carefully designed synthetic sequences.

Regioselective Bromination of Substituted Anilines

The amino group of aniline is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. This high reactivity can often lead to polybromination, yielding undesired side products. youtube.com To achieve mono-bromination at the desired position, several strategies are employed.

One common approach involves the reversible protection of the amino group as an acetanilide. This modification attenuates the activating effect of the amino group, allowing for more controlled bromination. Furthermore, the steric bulk of the N-acetyl group can favor para-bromination. youtube.com For specific ortho-bromination, as required for the target molecule, alternative methods are often necessary.

The choice of brominating agent and reaction conditions is also critical for controlling regioselectivity. nih.gov While elemental bromine can be harsh, reagents like N-Bromosuccinimide (NBS) offer a milder alternative. nih.gov The use of specific solvent systems, such as ionic liquids with copper(II) bromide, has been shown to promote high regioselectivity for para-bromination of unprotected anilines. beilstein-journals.org Another technique involves the in-situ formation of a tin amide from aniline, which then directs a single bromination to the para position. nih.gov

| Method | Reagents | Key Feature | Predominant Isomer |

| Acetanilide Protection | Acetic anhydride (B1165640), then Br₂ | Reduces activating effect of NH₂ | Para |

| Copper Halide in Ionic Liquid | CuBr₂ in [HMIM]Br | Mild conditions, high selectivity | Para |

| In-situ Tin Amide Formation | n-BuLi, Me₃SnCl, then Br₂ | Directs mono-bromination | Para |

Methodologies for Installing the Methylsulfonyl Moiety on Anilines

Several synthetic routes are available for the introduction of a methylsulfonyl group onto an aniline ring. An indirect but common method begins with chlorosulfonylation of the aromatic ring using chlorosulfonic acid. The resulting sulfonyl chloride can then be reduced to a sulfinic acid, which is subsequently methylated to afford the methyl sulfone. nih.gov

A more direct and regiochemically precise method involves a Sandmeyer-type reaction. In this approach, the amino group of an aniline precursor is converted to a diazonium salt. This salt is then reacted with sodium methylsulfinate in the presence of a copper catalyst to directly install the methylsulfonyl group.

Another strategy involves the nucleophilic substitution of an activated aryl halide or nitroarene with a methylthiolate source (e.g., sodium methanethiolate). The resulting methyl sulfide (B99878) is then oxidized to the corresponding methyl sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Sequential Introduction of Halogen and Sulfonyl Groups

The synthesis of 2-Bromo-5-(methylsulphonyl)aniline requires a deliberate sequence for introducing the substituents to achieve the correct 1,2,5-substitution pattern. The order of these steps is dictated by the directing effects of the groups present at each stage.

One potential pathway begins with a suitable aniline derivative that can be brominated at the ortho position. Subsequent introduction of the methylsulfonyl group at the 5-position would then be directed by both the amino and bromo substituents.

A more convergent approach, and one that often provides better regiochemical control, involves starting with a precursor that already contains the bromo and methylsulfonyl (or a precursor) groups in the desired orientation, with a nitro group serving as a masked amine.

Convergent and Divergent Synthetic Pathways

Convergent synthetic strategies, where different fragments of the target molecule are prepared separately and then combined, are often more efficient for complex molecules like this compound.

Utilization of Nitro-Precursors in Reductive Amination Pathways (e.g., from 2-bromo-5-fluoronitrobenzene analogs)

A highly effective strategy for synthesizing this compound utilizes a nitroaromatic precursor. The nitro group is a strong deactivating and meta-directing group, which allows for precise control of subsequent substitution reactions. More importantly, it can be reliably reduced to the target aniline in the final step of the synthesis.

A key intermediate in this pathway is a compound like 1-bromo-4-(methylsulfonyl)-2-nitrobenzene. The synthesis of this intermediate can be approached in a couple of ways. One method involves the nitration of 4-bromophenyl methyl sulfone. The strong para-directing effect of the methylsulfonyl group and the ortho-para directing nature of the bromine atom would lead to the desired 1-bromo-4-(methylsulfonyl)-2-nitrobenzene.

Alternatively, a pathway starting from 2-bromo-5-fluoronitrobenzene is also viable. The fluorine atom in this molecule is activated towards nucleophilic aromatic substitution by the ortho-bromo and para-nitro groups. This allows for the displacement of the fluoride (B91410) by sodium methanethiolate. The resulting thioether is then oxidized to the methyl sulfone, 1-bromo-4-(methylsulfonyl)-2-nitrobenzene.

The final and crucial step in this convergent pathway is the selective reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C). nih.govguidechem.comgoogle.com The use of catalytic hydrogenation is often preferred due to milder reaction conditions and cleaner product formation. google.com

| Starting Material | Key Transformation | Intermediate | Final Step |

| 4-Bromophenyl methyl sulfone | Nitration | 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene | Reduction of nitro group |

| 2-Bromo-5-fluoronitrobenzene | Nucleophilic substitution with CH₃SNa, then oxidation | 1-Bromo-4-(methylsulfonyl)-2-nitrobenzene | Reduction of nitro group |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient synthetic strategy. However, the direct synthesis of a specifically substituted aromatic compound like this compound via an MCR is challenging due to the high demands on chemo- and regioselectivity.

While no specific MCRs for the direct one-pot synthesis of this compound are prominently documented in the scientific literature, the development of novel MCRs is an ongoing field of research. Future advancements may lead to innovative one-pot methodologies for the synthesis of this and other similarly complex substituted anilines.

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in chemical synthesis have emphasized the development of catalytic methods that are not only efficient but also environmentally benign. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption compared to classical stoichiometric methods. For a molecule like this compound, which contains multiple functional groups, achieving high selectivity is a key challenge that modern catalytic systems are well-suited to address.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules from simpler precursors. Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. While direct metal-catalyzed C-H amination is a developing field, the synthesis of precursors for this compound can be efficiently achieved using established metal-catalyzed methods.

For example, the introduction of the bromo substituent at a specific position on the aniline ring can be accomplished through metal-mediated processes. A patent describes a method for the preparation of bromoanilines using cupric bromide (CuBr₂) as both the oxidizing agent and the bromine source. google.com This approach offers advantages such as shorter synthesis steps and high regioselectivity for the para-brominated product. google.com The use of solvents like tetrahydrofuran (B95107) (THF) is highlighted for its potential in industrial-scale production of unprotected anilines with good yields and environmental compatibility. google.com The catalytic cycle can often be regenerated, adding to the sustainability of the process. google.com

To illustrate a potential metal-catalyzed approach for a precursor, consider the bromination of a substituted aniline. The table below summarizes a representative copper-catalyzed bromination, based on the principles described in the literature.

Table 1: Representative Copper-Catalyzed Bromination of a Substituted Aniline

| Parameter | Details |

|---|---|

| Reaction Type | Electrophilic Bromination |

| Catalyst/Reagent | Cupric Bromide (CuBr₂) |

| Substrate | Substituted Aniline |

| Solvent | Tetrahydrofuran (THF), Acetonitrile, or Ionic Liquids |

| Key Advantage | High regioselectivity, potential for catalyst recycling |

Furthermore, palladium-catalyzed reactions are instrumental in synthesizing substituted anilines and could be adapted for the precursors of the target molecule. researchgate.net These methods are effective for creating a variety of functionalized aromatic compounds. researchgate.net

In the quest for greener synthetic routes, biocatalysis and organocatalysis have emerged as powerful alternatives to metal-based systems. These methods often operate under mild conditions, in aqueous media, and with high chemo-, regio-, and enantioselectivity.

Biocatalysis leverages enzymes to perform chemical transformations. For the synthesis of anilines, nitroreductase (NR) enzymes present a promising green approach. acs.org These enzymes can catalyze the reduction of aromatic nitro compounds to the corresponding anilines. acs.org This is particularly relevant as the nitro-substituted precursor to this compound is often a readily available starting material. The use of immobilized nitroreductases in continuous flow reactors has been demonstrated, showcasing the potential for scalable and sustainable aniline production. acs.org This biocatalytic reduction avoids the use of precious metal catalysts and harsh reducing agents often employed in traditional nitro reductions. acs.org

Imine reductases (IREDs) are another class of enzymes that can be used for the synthesis of chiral amines, which could be applied to more complex derivatives. mdpi.com The combination of ene-reductases (EReds) and IREDs in a biocatalytic cascade can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. nih.gov

Table 2: Potential Biocatalytic Synthesis of a Substituted Aniline

| Parameter | Details |

|---|---|

| Enzyme Class | Nitroreductase (NR) |

| Reaction | Reduction of a nitroaromatic precursor |

| Key Features | Aqueous reaction conditions, high selectivity |

| Sustainability | Reduces reliance on precious metals, lower energy input |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For aniline synthesis, organocatalytic methods can offer unique reactivity and selectivity. For instance, organocatalytic oxidation of substituted anilines can lead to various products, and the development of direct asymmetric indolization from anilines using chiral phosphoric acids highlights the power of this approach. rsc.orgnih.govacs.org While not a direct synthesis of the target molecule, these examples demonstrate the potential of organocatalysis to functionalize aniline derivatives in a controlled manner. rsc.orgnih.govacs.org

An enantioselective organocatalytic alkylation of anilines has also been developed, which allows for the construction of complex benzylic carbons. princeton.edu This demonstrates the utility of organocatalysis in creating chiral aniline derivatives. princeton.edu

Table 3: Overview of Green Catalytic Alternatives for Aniline Synthesis

| Catalytic Approach | Catalyst Type | Potential Application to Target Synthesis | Advantages |

|---|---|---|---|

| Biocatalysis | Nitroreductases, Imine Reductases | Reduction of a nitro-precursor to the aniline | High selectivity, mild conditions, biodegradable catalyst |

| Organocatalysis | Chiral Phosphoric Acids, Iminium Catalysis | Functionalization of the aniline ring or precursors | Metal-free, avoids toxic heavy metals, unique reactivity |

Elucidation of Reactivity and Mechanistic Studies of 2 Bromo 5 Methylsulphonyl Aniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 2-Bromo-5-(methylsulfonyl)aniline, the strong electron-withdrawing nature of the methylsulfonyl group plays a pivotal role in facilitating these reactions.

The bromine atom at the C-2 position of 2-Bromo-5-(methylsulfonyl)aniline serves as a leaving group in SNAr reactions. The reaction proceeds via the attack of a nucleophile on the carbon atom bearing the bromine. The presence of the methylsulfonyl group in the para position relative to the bromine atom is crucial for the activation of the ring towards nucleophilic attack. This electron-withdrawing group helps to stabilize the negatively charged intermediate formed during the reaction.

The scope of nucleophiles that can displace the bromide is broad and includes, but is not limited to, alkoxides, phenoxides, thiolates, and amines. The general reaction scheme is as follows:

However, there are limitations. Very weak nucleophiles may not react, and bulky nucleophiles might be sterically hindered by the adjacent amino group. Furthermore, the basicity of certain nucleophiles can lead to side reactions, such as deprotonation of the amino group.

A hypothetical comparison of the reactivity of various nucleophiles in an SNAr reaction with 2-Bromo-5-(methylsulfonyl)aniline is presented in the table below.

| Nucleophile | Expected Relative Rate | Product Type |

|---|---|---|

| Methoxide (CH3O-) | High | Aryl ether |

| Thiophenoxide (C6H5S-) | Very High | Aryl thioether |

| Ammonia (NH3) | Moderate | Diamino derivative |

| Water (H2O) | Low | Phenol derivative |

The SNAr reaction of 2-Bromo-5-(methylsulfonyl)aniline is generally considered to proceed via a two-step addition-elimination mechanism. The first step, which is typically the rate-determining step, involves the attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer-like intermediate. masterorganicchemistry.com The second step is the rapid expulsion of the bromide leaving group to restore the aromaticity of the ring.

The rate of the reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles lead to a faster reaction rate.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Leaving Group: While the C-Br bond is weaker than the C-Cl or C-F bond, the rate-determining step is the formation of the intermediate, not the cleavage of the C-Br bond. Therefore, the nature of the leaving group has a less pronounced effect on the rate compared to the activation of the ring. masterorganicchemistry.com

Thermodynamically, the reaction is usually favorable if the incoming nucleophile forms a stronger bond with the aromatic carbon than the bond being broken with the leaving group.

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. In the context of SNAr reactions of 2-Bromo-5-(methylsulfonyl)aniline, its role is primarily activating.

The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. In this molecule, the methylsulfonyl group is para to the bromine atom. This positioning allows for the delocalization of the negative charge of the Meisenheimer-like intermediate onto the sulfonyl group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. masterorganicchemistry.com

The intermediate in the SNAr reaction of 2-Bromo-5-(methylsulfonyl)aniline is a Meisenheimer-like complex. These are anionic sigma complexes that are resonance-stabilized. masterorganicchemistry.com The negative charge is delocalized over the aromatic ring and the electron-withdrawing methylsulfonyl group.

The structure of the Meisenheimer-like intermediate can be represented by the following resonance forms:

The formation of these highly colored intermediates can sometimes be observed spectroscopically, for instance, by UV-Vis or NMR spectroscopy, providing evidence for the stepwise mechanism. masterorganicchemistry.com

Cross-Coupling Transformations

The bromine atom at the C2 position makes 2-bromo-5-(methylsulphonyl)aniline a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed reactions are central to the synthetic utility of aryl halides. The general reactivity order for aryl halides in these couplings is I > Br > Cl.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. libretexts.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org Copper-free versions have also been developed. libretexts.orgnih.gov The reaction of this compound with a terminal alkyne would proceed via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation from the copper acetylide and reductive elimination to yield the coupled product. The electron-withdrawing methylsulfonyl group can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling forms a C-C bond between an aryl halide and an organoboron compound (like a boronic acid or ester). ncert.nic.in The reaction is catalyzed by a palladium complex and requires a base. For substrates like ortho-bromoanilines, specific catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to achieve high yields, even with the unprotected amine present. ncert.nic.in

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. nih.gov It is a significant alternative to classical methods like the Ullmann condensation. wikipedia.org The reaction of this compound with a primary or secondary amine would allow for the synthesis of N,2-diaryl-5-(methylsulfonyl)aniline derivatives. The choice of ligand is critical for the success of this transformation, with various specialized phosphine ligands developed to accommodate a wide range of substrates. nih.gov

Copper-Catalyzed Reactions and Ligand-Accelerated Processes (e.g., Ullmann-type reactions)

The Ullmann condensation is a classical copper-promoted reaction for forming C-O, C-S, and C-N bonds with aryl halides. wikipedia.org

Goldberg Reaction (C-N Coupling): A variation of the Ullmann condensation, the Goldberg reaction, involves the coupling of an aryl halide with an amine. wikipedia.org This reaction can be used to arylate the aniline (B41778) nitrogen of another molecule using this compound as the arylating agent. Traditional Ullmann conditions are often harsh, requiring high temperatures. wikipedia.org However, modern methods use soluble copper catalysts with ligands like diamines or phenanthroline, allowing the reaction to proceed under milder conditions. Electron-withdrawing groups on the aryl halide are known to accelerate the coupling, making this compound a potentially favorable substrate for this transformation. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Investigation of Catalyst Systems and Reaction Parameters for Optimized Coupling Efficiency

Optimizing the efficiency of cross-coupling reactions involving this compound requires careful selection of the catalyst system and reaction parameters. Research in this area focuses on maximizing yield and turnover number (TON) while minimizing reaction times and catalyst loading.

Key parameters for optimization include:

Catalyst/Precatalyst: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and precatalysts can be screened for optimal performance.

Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst stability and activity, particularly for challenging substrates. doubtnut.com

Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can significantly impact the reaction rate and outcome.

Solvent: The choice of solvent (e.g., toluene, dioxane, THF, DMF) affects the solubility of reactants and the stability of catalytic intermediates.

Temperature: Reaction temperature is a critical parameter that is often optimized to balance reaction rate with catalyst decomposition and side reactions.

Automated systems using high-throughput experimentation are increasingly used to rapidly screen these variables and identify the optimal conditions for a specific coupling reaction. acs.org

Table 1: General Parameters for Optimizing Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Variables to Consider | Rationale |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Affects the formation of the active Pd(0) species. |

| Ligand | Phosphines (e.g., PPh₃, Buchwald ligands), NHCs | Modulates catalyst reactivity, stability, and steric environment. |

| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Alkoxides (NaOt-Bu) | Essential for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. |

| Solvent | Aprotic (Toluene, Dioxane), Polar Aprotic (DMF) | Influences solubility, reaction kinetics, and catalyst stability. |

| Temperature | Room temperature to >100 °C | Balances reaction rate against potential side reactions and catalyst degradation. |

Reactions Involving the Aniline Nitrogen

The lone pair of electrons on the aniline nitrogen atom makes it both basic and nucleophilic, allowing it to participate in a variety of reactions.

Acylation: The aniline nitrogen of this compound can readily react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution reaction. ncert.nic.in This reaction forms an amide, such as the corresponding acetanilide. As discussed previously, this transformation is crucial for protecting the amino group, moderating its activating effect during electrophilic substitution, and preventing its reaction with Lewis acid catalysts in Friedel-Crafts reactions. organic-chemistry.orgncert.nic.in The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct. ncert.nic.in

Alkylation: Amines can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Diazotization: Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. byjus.com This process is known as diazotization. byjus.com While diazonium salts are versatile intermediates in organic synthesis, the diazotization of anilines bearing strong electron-withdrawing groups, such as the methylsulfonyl group in this compound, can be difficult. acs.org The electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen and destabilize the resulting diazonium salt, making it more prone to decomposition. acs.org Nevertheless, if formed, the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents in Sandmeyer-type reactions.

Derivatization of the Primary Amine (e.g., acylation, sulfonamidation)

The primary amine group of 2-bromo-5-(methylsulfonyl)aniline is a key site for derivatization, allowing for the introduction of various functionalities that can modulate the compound's physical, chemical, and biological properties.

Acylation: The amino group can be readily acylated to form amides. This transformation is often employed to protect the amino group during subsequent reactions or to introduce specific acyl moieties that may impart desired characteristics to the molecule. For instance, acylation can be achieved by reacting 2-bromo-5-(methylsulfonyl)aniline with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is analogous to the acetylation of other anilines, a common strategy to control the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.org

Sulfonamidation: Similar to acylation, the primary amine can react with sulfonyl chlorides to yield sulfonamides. This reaction is a common method for the synthesis of sulfonamide-containing compounds, a class of molecules with a broad spectrum of applications. The reaction of anilines with benzenesulfonyl chloride, for example, is a well-established transformation. researchgate.net The sulfonamidation of 2-bromo-5-(methylsulfonyl)aniline would proceed by nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the N-S bond.

The reactivity of the primary amine in these derivatization reactions is influenced by the electronic effects of the other substituents on the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the amino group. chemistrysteps.com This reduced reactivity may necessitate slightly more forcing reaction conditions compared to anilines bearing electron-donating groups.

Interactive Table: Representative Derivatization Reactions of the Primary Amine

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-Acyl-2-bromo-5-(methylsulfonyl)aniline | Base (e.g., Pyridine, Triethylamine) |

| Acylation | Acid anhydride (e.g., Acetic anhydride) | N-Acyl-2-bromo-5-(methylsulfonyl)aniline | Acid or base catalyst |

| Sulfonamidation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | N-Sulfonyl-2-bromo-5-(methylsulfonyl)aniline | Base (e.g., Pyridine) |

Diazotization and Subsequent Transformations for Aryl Diversification

The primary aromatic amine of 2-bromo-5-(methylsulfonyl)aniline can be converted into a diazonium salt, a highly versatile intermediate for a wide range of transformations that allow for the diversification of the aryl scaffold.

Diazotization: The reaction of 2-bromo-5-(methylsulfonyl)aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄), at low temperatures (0-5 °C) yields the corresponding arenediazonium salt. libretexts.org This diazonium salt is a key intermediate that can undergo a variety of subsequent reactions.

Sandmeyer and Related Reactions: The diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide range of nucleophiles. The Sandmeyer reaction, which utilizes copper(I) salts (CuX, where X = Cl, Br, CN), is a classic method for introducing halides and cyano groups onto an aromatic ring. libretexts.orgwikipedia.org For instance, treatment of the diazonium salt of 2-bromo-5-(methylsulfonyl)aniline with copper(I) bromide would be expected to yield 1,2-dibromo-4-(methylsulfonyl)benzene. Similarly, using copper(I) cyanide would introduce a cyano group.

Other transformations of the diazonium salt include:

Iodination: Reaction with potassium iodide to introduce an iodine atom. nih.gov

Hydroxylation: Reaction with water, often in the presence of a copper catalyst, to form a phenol. wikipedia.org

Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. wikipedia.org

These diazotization-based transformations provide a powerful toolkit for the synthesis of a diverse array of substituted aromatic compounds starting from 2-bromo-5-(methylsulfonyl)aniline, enabling the exploration of structure-activity relationships in various contexts.

Interactive Table: Potential Aryl Diversification via Diazotization

| Reaction Name | Reagent(s) | Expected Product |

| Sandmeyer (Bromination) | CuBr | 1,2-Dibromo-4-(methylsulfonyl)benzene |

| Sandmeyer (Chlorination) | CuCl | 1-Bromo-2-chloro-4-(methylsulfonyl)benzene |

| Sandmeyer (Cyanation) | CuCN | 2-Bromo-5-(methylsulfonyl)benzonitrile |

| Iodination | KI | 1-Bromo-2-iodo-4-(methylsulfonyl)benzene |

| Hydroxylation | H₂O, Cu₂O | 2-Bromo-5-(methylsulfonyl)phenol |

| Balz-Schiemann | 1. HBF₄ 2. Heat | 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene |

Reactions Involving the Methylsulfonyl Group

Modification or Transformation of the Sulfonyl Moiety

Direct chemical modification of the methylsulfonyl group in 2-bromo-5-(methylsulfonyl)aniline is challenging due to its high stability. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation.

Reductive cleavage of the C-S bond is possible but typically requires harsh conditions, such as the use of strong reducing agents like sodium amalgam or Raney nickel. Such conditions may not be compatible with the other functional groups present in the molecule, particularly the bromo substituent.

While direct transformation is difficult, the synthesis of analogs with modified sulfonyl groups would typically involve starting from a different precursor rather than modifying the existing methylsulfonyl group.

Influence of the Sulfonyl Group on Overall Molecular Reactivity

The methylsulfonyl group exerts a profound influence on the reactivity of the entire molecule primarily through its strong electron-withdrawing inductive and resonance effects.

Reactivity of the Amino Group: As mentioned previously, the electron-withdrawing nature of the sulfonyl group decreases the basicity and nucleophilicity of the primary amine. chemistrysteps.com This deactivating effect can be beneficial in controlling the reactivity of the amine and preventing side reactions.

Reactivity of the Aromatic Ring: The methylsulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution reactions. This means that any further electrophilic substitution on the aromatic ring of 2-bromo-5-(methylsulfonyl)aniline would be directed to the positions meta to the sulfonyl group (and ortho/para to the bromo and amino groups). However, the combined deactivating effects of the bromo and methylsulfonyl groups make electrophilic aromatic substitution on this ring system generally difficult to achieve.

Strategic Derivatization and Functionalization of 2 Bromo 5 Methylsulphonyl Aniline

Synthesis of Complex Aromatic and Heteroaromatic Scaffolds

The unique substitution pattern of 2-Bromo-5-(methylsulphonyl)aniline makes it an ideal precursor for the synthesis of various heterocyclic systems, which are prominent motifs in pharmaceuticals and materials science.

The synthesis of substituted indoles, a core structure in numerous biologically active compounds, can be achieved through palladium-catalyzed heteroannulation reactions. nih.govst-andrews.ac.uk A common strategy, such as the Larock indole (B1671886) synthesis, involves the reaction of an ortho-haloaniline with an alkyne. nih.gov In this context, this compound serves as the ortho-bromoaniline component.

The palladium catalyst facilitates a cascade of reactions, typically involving oxidative addition to the carbon-bromine bond, alkyne insertion, and subsequent intramolecular cyclization followed by reductive elimination to furnish the indole ring. The electron-withdrawing methylsulfonyl group at the 5-position is expected to influence the electronic properties of the resulting indole, potentially modulating its biological activity. A general scheme for this transformation is depicted below.

Table 1: Example of Palladium-Catalyzed Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Recent advancements have focused on developing highly regioselective methods, such as those for synthesizing C2-borylated indoles, which can be further functionalized. nih.govst-andrews.ac.uk These methods often demonstrate broad substrate scope, accommodating a range of functionalized alkynes. nih.gov

Pyrazoles and isoxazoles are another important class of five-membered heterocycles with widespread applications. Their synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) or hydroxylamine (B1172632) derivative, respectively. nih.govorganic-chemistry.org

To utilize this compound for pyrazole (B372694) synthesis, it can first be converted into the corresponding hydrazine derivative. This is typically achieved via diazotization of the aniline (B41778) followed by reduction. The resulting 2-bromo-5-(methylsulfonyl)phenylhydrazine can then be reacted with a variety of 1,3-dielectrophiles to yield substituted pyrazoles. nih.gov For instance, reaction with a β-diketone would lead to the formation of a 1-(2-bromo-5-(methylsulfonyl)phenyl)pyrazole.

Similarly, for isoxazole (B147169) synthesis, while not directly starting from the aniline, related precursors can be employed. For example, a vinyl sulfonate can undergo a 1,3-dipolar cycloaddition with a nitrile oxide to form a 3,5-disubstituted isoxazole. rsc.org

Table 2: General Synthetic Routes to Pyrazoles and Isoxazoles

| Target Heterocycle | Key Precursor from this compound | Co-reactant | General Reaction Type |

|---|---|---|---|

| Pyrazole | 2-Bromo-5-(methylsulfonyl)phenylhydrazine | 1,3-Diketone | Cyclocondensation nih.govorganic-chemistry.org |

The synthesis of pyrazoles can be highly regioselective, and various catalytic systems, including copper and rhodium, have been employed to facilitate these transformations under mild conditions. organic-chemistry.org

Benzimidazoles are a crucial class of heterocyclic compounds in medicinal chemistry. nih.govresearchgate.net A common synthetic route involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid. nih.gov To access a benzimidazole (B57391) scaffold from this compound, the aniline would first need to be converted to an ortho-phenylenediamine derivative. This could potentially be achieved through nitration at the adjacent position followed by reduction of the nitro group. The resulting diamine can then undergo cyclization with various reagents to afford the desired benzimidazole.

Quinolines, another significant heterocyclic system, can be synthesized through several classic named reactions, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov Alternatively, modern synthetic protocols often utilize transition-metal-catalyzed reactions. For instance, an Ullmann-type coupling followed by cyclization can be employed. nih.gov this compound can serve as a key starting material in these syntheses, where the amino group and the bromo group can be strategically manipulated to build the quinoline (B57606) core.

Table 3: Potential Pathways to Benzimidazole and Quinoline Derivatives

| Target Heterocycle | Required Intermediate from this compound | Synthetic Strategy |

|---|---|---|

| Benzimidazole | 2-Amino-3-bromo-6-(methylsulfonyl)aniline (hypothetical) | Condensation with aldehydes/carboxylic acids nih.gov |

Multi-Component Reaction Platforms Utilizing the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, adhering to the principles of green chemistry. nih.govrug.nl The functional groups present in this compound make it a suitable candidate for inclusion in various MCRs.

For example, the aniline functionality can participate as the amine component in well-known MCRs such as the Ugi or Biginelli reactions, although the latter typically uses urea. The bromo-substituent allows for the integration of palladium-catalyzed coupling steps into a one-pot sequence. A hypothetical MCR could involve the reaction of this compound, an aldehyde, an isocyanide, and a suitable coupling partner in a palladium-catalyzed Ugi-Suzuki sequence.

Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of step economy and synthetic efficiency. beilstein-journals.org The reactivity of this compound can be harnessed in such sequences.

For instance, a palladium-catalyzed process could be initiated by the formation of an amide bond at the aniline nitrogen, followed by an intramolecular Heck reaction involving the bromo group to construct a new heterocyclic ring. The electron-withdrawing nature of the methylsulfonyl group can influence the regioselectivity and reactivity of these cyclization steps. Such cascade reactions are powerful tools for the rapid assembly of complex molecular frameworks from simple starting materials. researchgate.net

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 Bromo 5 Methylsulphonyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-Bromo-5-(methylsulphonyl)aniline provide a complete map of the hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is dictated by the presence of electron-withdrawing groups like the bromo and methylsulfonyl substituents, and the electron-donating amino group.

In the ¹H NMR spectrum, the protons of the methyl group on the sulfonyl moiety are expected to appear as a singlet in the aliphatic region. The protons on the aromatic ring will appear as distinct signals in the downfield region, with their splitting patterns (multiplicity) determined by coupling with neighboring protons.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a separate signal. The carbons attached to electronegative atoms (bromine, nitrogen, and the sulfonyl group) are significantly deshielded and appear at higher chemical shifts. For instance, studies on related N-(methylsulphonyl)anilides show that the introduction of a methylsulfonyl group significantly influences the chemical shifts of the aromatic carbons. researchgate.net Specifically, the carbon atom directly attached to the nitrogen (C-1) experiences an upfield shift, while the ortho carbons (C-2 and C-6) are shifted downfield. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H attached to C3 | ~7.2-7.4 | d (J ≈ 8.5 Hz) | 120-125 |

| H attached to C4 | ~7.5-7.7 | dd (J ≈ 8.5, 2.0 Hz) | 125-130 |

| H attached to C6 | ~7.8-8.0 | d (J ≈ 2.0 Hz) | 135-140 |

| -NH₂ | ~4.0-5.0 | br s | N/A |

| -SO₂CH₃ | ~3.0-3.2 | s | 40-45 |

| C1 (-NH₂) | N/A | N/A | 145-150 |

| C2 (-Br) | N/A | N/A | 110-115 |

| C5 (-SO₂CH₃) | N/A | N/A | 138-143 |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Two-dimensional (2D) NMR techniques provide further insight by showing correlations between different nuclei, which helps in unambiguously assigning signals and understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. creative-biostructure.com For this compound, a COSY spectrum would show a cross-peak between the signals of the aromatic protons H-3 and H-4, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. youtube.comresearchgate.net An HSQC spectrum is a powerful tool for definitively assigning each proton to its corresponding carbon atom in the aromatic ring and the methyl group. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, even if they are not directly connected through bonds. creative-biostructure.com A NOESY spectrum could reveal through-space interactions between the protons of the methylsulfonyl group and the nearby aromatic proton at C-4 or C-6, providing information about the preferred conformation of the sulfonyl group relative to the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high accuracy.

For this compound, HRMS provides an exact measurement of its mass. The molecular formula is C₇H₈BrNO₂S. epa.govsigmaaldrich.com The monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element, is 248.945913 g/mol . epa.gov The ability of HRMS to measure mass to several decimal places allows for the unambiguous confirmation of this elemental composition, distinguishing it from other potential compounds with the same nominal mass.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that helps to confirm the molecule's structure. Due to the presence of bromine, the molecular ion peak of this compound will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

The fragmentation process often involves the cleavage of the weakest bonds. libretexts.org Common fragmentation pathways for this molecule would include:

Loss of a bromine radical (•Br) : A primary fragmentation step is often the loss of the halogen atom. miamioh.edu

Loss of the methylsulfonyl radical (•SO₂CH₃) .

Cleavage of the C-S bond , leading to the loss of SO₂ and a methyl radical.

Fragmentation of the aniline (B41778) ring structure , such as the loss of HCN from the amine group.

Interactive Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₇H₈NO₂S]⁺ | Loss of •Br from the molecular ion | ~170.03 |

| [C₆H₆BrN]⁺ | Loss of •SO₂CH₃ from the molecular ion | ~170.98 |

| [C₇H₅BrNO₂S]⁺• | Loss of H₂ from the amine and methyl group | ~246.93 |

| [C₆H₅]⁺ | Fragmentation of the ring, seen in bromobenzene (B47551) researchgate.net | ~77.04 |

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are invaluable for the analysis of target compounds within complex matrices. For instance, LC-MS/MS is widely used for quantifying drug metabolites in biological fluids like plasma or for identifying impurities in pharmaceutical substances. researchgate.netajrconline.org

In the context of this compound, LC would first be used to separate the compound from a mixture, such as the crude product of a chemical reaction or a sample from an environmental study. The separated compound then enters the mass spectrometer, where MS can confirm its identity based on its mass-to-charge ratio. With LC-MS/MS, the molecular ion can be selected and further fragmented to provide an additional layer of structural confirmation, enhancing the selectivity and sensitivity of the analysis, which is crucial for detecting trace amounts of the substance. researchgate.net

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. By probing the vibrational modes of a molecule, these methods provide a unique fingerprint, allowing for the identification of functional groups and offering insights into the conformational properties of the compound.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is dominated by the modes of its three key functional groups: the aniline moiety, the methylsulfonyl group, and the bromine substituent.

Aniline Moiety: The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3400-3500 cm⁻¹ region in the IR spectrum. The asymmetric stretching vibration typically occurs at a higher frequency than the symmetric stretching vibration. The N-H bending (scissoring) mode is anticipated in the 1620-1580 cm⁻¹ range. The C-N stretching vibration usually appears in the 1340-1250 cm⁻¹ region. researchgate.net

Methylsulfonyl Group: The methylsulfonyl (–SO₂CH₃) group exhibits strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most intense bands in the IR spectrum, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-C stretching vibration is expected to be observed in the 800-700 cm⁻¹ region.

Aromatic Ring and C-Br Bond: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the bromine atom.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3450 - 3400 |

| Symmetric N-H Stretch | 3350 - 3300 | |

| N-H Bend (Scissoring) | 1620 - 1580 | |

| C-N Stretch | 1340 - 1250 | |

| Methylsulfonyl (-SO₂CH₃) | Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1120 | |

| S-C Stretch | 800 - 700 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Bromo (-Br) | C-Br Stretch | 600 - 500 |

Conformational Analysis through Vibrational Fingerprints

The dihedral angle between the plane of the aromatic ring and the S-C bond of the methylsulfonyl group can lead to different conformers, which may be distinguishable by subtle shifts in the vibrational bands, particularly those involving the sulfonyl and aromatic moieties. Computational modeling using DFT can be employed to calculate the vibrational spectra of different possible conformers (e.g., syn- and anti-periplanar orientations of the S-CH₃ bond relative to the C-Br bond). By comparing the calculated spectra with experimental data (when available), it is possible to deduce the preferred conformation in the solid state or in solution.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular structure, geometry, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Solid-State Molecular Structure and Geometry

Although a specific crystal structure determination for this compound is not present in the accessible literature, the molecular geometry can be inferred from the structures of analogous compounds, such as other substituted bromoanilines and aromatic sulfonamides. The benzene ring is expected to be planar. The geometry around the sulfur atom in the methylsulfonyl group will be tetrahedral.

Key geometric parameters that would be determined from an X-ray crystal structure analysis include:

Bond Lengths: The C-Br, C-S, S=O, S-C, and C-N bond lengths would be of particular interest.

Torsion Angles: The torsion angle describing the orientation of the methylsulfonyl group relative to the plane of the aromatic ring is a critical parameter.

Based on crystallographic data of related compounds, the following table summarizes the expected bond lengths and angles for this compound.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-S | ~1.77 |

| S=O | ~1.44 |

| S-C(methyl) | ~1.76 |

| C-N | ~1.40 |

| **Bond Angles (°) ** | |

| O=S=O | ~120 |

| C-S-C | ~104 |

| C-C-Br | ~120 |

| C-C-N | ~120 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. The primary amine (-NH₂) group is a hydrogen bond donor, while the sulfonyl oxygen atoms are strong hydrogen bond acceptors.

Hydrogen Bonding: The most prominent intermolecular interaction is anticipated to be N-H···O=S hydrogen bonds. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or sheets. nih.govnih.gov The specific pattern of hydrogen bonding would depend on the relative orientation of the molecules in the crystal lattice. In many aromatic sulfonamides, a common motif is the formation of centrosymmetric dimers through N-H···O=S hydrogen bonds. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen from neighboring molecules. These Br···O or Br···N interactions can play a significant role in directing the crystal packing.

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physicochemical properties. Substituted anilines and sulfonamides are known to exhibit polymorphism. nih.govresearchgate.net The existence of different hydrogen bonding patterns and the possibility of different molecular conformations can lead to the formation of multiple polymorphic forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, or pressures). The identification and characterization of potential polymorphs are crucial in pharmaceutical and materials science.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. nih.govnih.gov Given the presence of strong hydrogen bond donor (-NH₂) and acceptor (-SO₂) groups, this compound is a good candidate for the formation of co-crystals. By selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides), it is possible to design novel crystalline materials with tailored properties. The study of co-crystals of this compound could be a promising avenue for exploring new solid forms with enhanced characteristics.

Computational Chemistry Investigations of 2 Bromo 5 Methylsulphonyl Aniline

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about a molecule's structure and reactivity. For a molecule like 2-Bromo-5-(methylsulphonyl)aniline, these calculations would offer fundamental insights.

Electronic Structure, Charge Distribution, and Molecular Orbitals

A primary application of quantum chemical calculations is the determination of a molecule's electronic structure. This involves mapping the electron density and understanding how it is distributed across the molecule. For this compound, this analysis would reveal the electronic influence of the bromo, methylsulphonyl, and aniline (B41778) functional groups.

The charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative oxygen and bromine atoms would be expected to create regions of negative electrostatic potential, while the amine group's hydrogen atoms would likely exhibit positive potential. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the aniline ring and the amine group, while the LUMO might be distributed over the sulphonyl group and the aromatic ring.

Reaction Mechanism Predictions and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most probable reaction mechanisms, including the structures of intermediates and transition states.

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amine or sulphonyl groups. The calculations would determine the activation energies for different potential pathways, allowing for predictions of the most favorable reaction conditions and the likely products. The characterization of transition states, which are the highest energy points along a reaction coordinate, is critical for understanding the kinetics of a reaction. The geometry and vibrational frequencies of the transition state would be calculated to confirm its nature and to compute reaction rates.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, one could calculate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental NMR spectra, would aid in the assignment of each peak to a specific atom in the molecule.

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This would predict the frequencies at which the molecule absorbs infrared radiation, corresponding to specific bond stretches, bends, and twists. For instance, characteristic vibrational modes for the N-H and S=O stretches in this compound could be predicted.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts | Data not available |

| ¹³C NMR Chemical Shifts | Data not available |

| Vibrational Frequencies | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes and intermolecular interactions over time.

Conformational Analysis and Flexibility

MD simulations are particularly useful for exploring the conformational landscape of a molecule. For this compound, simulations could track the rotation around the C-S and C-N bonds, identifying the most stable conformations and the energy barriers between them. This analysis would reveal the flexibility of the methylsulphonyl and amine groups relative to the benzene (B151609) ring. Understanding the preferred three-dimensional structure is essential for predicting how the molecule might interact with other molecules, such as biological receptors.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol).

This analysis would provide insights into the solvation shell structure and the energetics of solvation. It would also allow for the study of intermolecular interactions, such as hydrogen bonding between the amine or sulphonyl groups of this compound and the solvent molecules. This information is crucial for understanding its solubility and how it behaves in a solution, which is vital for applications in areas like medicinal chemistry and materials science.

Quantitative Structure-Activity Relationships (QSAR) and Computational SAR Studies

Computational Structure-Activity Relationship (SAR) studies complement QSAR by providing a more qualitative understanding of how specific structural modifications affect a compound's properties. These studies often involve the analysis of molecular fields and electrostatic potential maps to identify regions of the molecule that are crucial for interaction with a biological target or for a particular chemical behavior.

Chemical Properties Influencing Activity

In the context of this compound, a QSAR or computational SAR study would focus on several key chemical properties:

Electronic Properties: The electron-withdrawing nature of both the bromo and methylsulphonyl groups significantly impacts the electron density of the aniline ring and the basicity of the amino group. researchgate.net Computational methods can quantify this through the calculation of atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. These parameters are crucial in determining how the molecule might interact with electron-rich or electron-poor regions of a target protein.

Steric Properties: The size and shape of the molecule, influenced by the bromo and methylsulphonyl substituents, play a critical role in its ability to fit into a binding site. nih.gov Steric descriptors such as molecular volume, surface area, and specific conformational energies can be calculated to model these effects.

A hypothetical QSAR study on a series of aniline derivatives, including this compound, might yield a regression equation that links these properties to a specific activity. For instance, an equation might show that activity increases with increasing electron-withdrawing character on the ring and is optimal for a specific range of hydrophobicity.

Interactive Data Table: Physicochemical Descriptors for QSAR Analysis

The following table illustrates the types of physicochemical descriptors that would be calculated for a series of substituted anilines in a QSAR study. The values for this compound are hypothetical and for illustrative purposes.

| Compound | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| Aniline | 0.90 | 1.53 | 93.13 |

| 2-Bromoaniline (B46623) | 1.83 | 2.15 | 172.03 |

| 5-Methylsulphonylaniline | 0.50 | 4.80 | 171.21 |

| This compound | 2.43 | 5.50 | 250.12 |

Note: The data in this table is for illustrative purposes and may not represent actual experimental or calculated values.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govfrontiersin.org When a specific biological target is not the focus, virtual screening can also be employed for general chemical scaffold exploration, identifying compounds with desirable physicochemical properties for further development.

General Chemical Scaffold Exploration

This compound can serve as a valuable chemical scaffold for virtual screening and lead compound identification for several reasons:

Multiple Points for Diversification: The aniline core allows for modifications at the amino group, while the aromatic ring can be further functionalized. The bromo substituent is particularly useful as it can participate in various cross-coupling reactions to introduce a wide range of chemical moieties.

Defined Three-Dimensional Structure: The substitution pattern on the aniline ring provides a well-defined three-dimensional arrangement of functional groups, which can be used to design compounds that fit into specific binding pockets.

Modulable Physicochemical Properties: As discussed in the QSAR section, the bromo and methylsulphonyl groups confer specific electronic and steric properties. By systematically modifying these groups, a library of compounds with a range of properties can be generated for virtual screening.

In a virtual screening campaign, a library of compounds based on the this compound scaffold would be computationally generated. This library would then be screened against a panel of virtual targets or filtered based on a set of desired physicochemical properties (e.g., "drug-likeness" criteria such as Lipinski's rule of five).

Interactive Data Table: Virtual Screening Hit Prioritization

The following table provides a hypothetical example of how hits from a virtual screening campaign might be prioritized based on calculated properties. The scores are illustrative.

| Compound ID | Scaffold | Predicted Binding Affinity (kcal/mol) | Drug-Likeness Score (0-1) | Synthetic Accessibility Score (1-10) |

| VS-001 | This compound | -7.5 | 0.85 | 8 |

| VS-002 | 2-(Aryl)-5-(methylsulphonyl)aniline | -8.2 | 0.78 | 6 |

| VS-003 | N-(Acyl)-2-bromo-5-(methylsulphonyl)aniline | -7.9 | 0.91 | 7 |

| VS-004 | 2-Bromo-5-(ethylsulphonyl)aniline | -7.6 | 0.83 | 8 |

Note: The data in this table is for illustrative purposes and does not represent actual screening results.

Through these computational approaches, promising lead compounds can be identified from a large virtual library, significantly streamlining the early stages of drug discovery or materials science research by focusing experimental efforts on the most promising candidates. uzh.ch

Applications of 2 Bromo 5 Methylsulphonyl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Synthon for Complex Molecules

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 2-Bromo-5-(methylsulphonyl)aniline serves as a powerful synthon due to the orthogonal reactivity of its amine and bromo substituents, allowing for sequential, controlled chemical transformations.

The structural framework of this compound is found within key intermediates used to produce complex agrochemicals. A prominent example is the synthesis of topramezone (B166797), a potent herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

The synthesis of topramezone relies on a critical intermediate, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole . nih.gov Published synthetic routes to this intermediate begin with 2,3-dimethylaniline, which undergoes a series of reactions including bromination and sulfonylation to install the key functional groups. researchgate.net The resulting substituted aniline (B41778) is then transformed into the dihydroisoxazole (B8533529) intermediate. researchgate.netgoogle.com This intermediate, containing the essential bromo-methylsulfonylphenyl moiety, is then coupled with other fragments to complete the synthesis of the final topramezone molecule. The process highlights the importance of the bromo-sulfonated aniline scaffold as the foundational element for building the core structure of the herbicide.

Table 1: Key Intermediates in Topramezone Synthesis

| Compound Name | CAS Number | Role |

|---|---|---|

| 2,3-Dimethylaniline | 87-59-2 | Starting Material researchgate.net |

| 3-[3-Bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole | 247922-29-8 | Key Intermediate bldpharm.com |

This table outlines the progression from a simple aniline derivative to the complex agrochemical, topramezone, highlighting the role of key chemical intermediates.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The dual functionality of this compound, specifically the ortho-bromo-amino arrangement, makes it an ideal precursor for constructing fused heterocyclic systems like benzimidazoles.

For instance, a general and efficient copper-catalyzed method has been developed for the synthesis of 2-arylaminobenzimidazoles starting from 2-bromoaniline (B46623) derivatives. nih.gov In this type of reaction, the aniline nitrogen and the bromine atom participate in a domino C-N cross-coupling reaction. The process typically involves an initial reaction, such as with thiourea, followed by an intramolecular cyclization where the aniline nitrogen displaces the bromine atom to form the imidazole (B134444) ring. nih.gov Applying this methodology to this compound would yield benzimidazoles bearing a methylsulfonyl group, a substituent known to modulate physicochemical properties such as solubility and electronic character. nih.gov